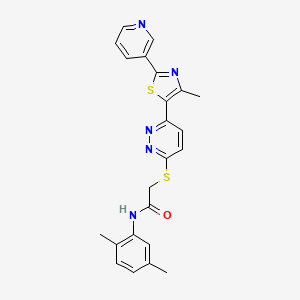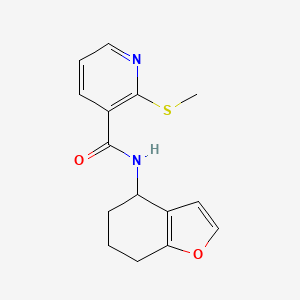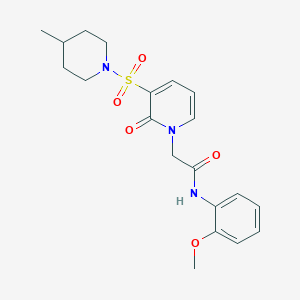![molecular formula C13H17FN2O2 B2543053 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide CAS No. 1104078-48-9](/img/structure/B2543053.png)
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide" is a structurally complex molecule that features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as a cyclohexylmethyl group with a hydroxyl substituent. While the specific compound is not directly studied in the provided papers, similar compounds with fluorinated pyridine rings and amide functionalities are discussed, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of fluorinated pyridine carboxamides typically involves multi-step reactions, including nucleophilic substitution, ester hydrolysis, and amidation reactions . For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a high-yield method starting from commercially available precursors . Similarly, the synthesis of related compounds often employs palladium-catalyzed reactions, as seen in the preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid .
Molecular Structure Analysis
The molecular structure of fluorinated pyridine carboxamides can be confirmed using various spectroscopic techniques, including FT-IR, NMR spectroscopy, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are also used to predict and compare molecular conformations, which often show consistency with crystal structures obtained from X-ray diffraction .
Chemical Reactions Analysis
The reactivity of fluorinated pyridine carboxamides can involve intermolecular hydrogen bonding, as seen in the crystal structures of various N-(fluorophenyl)pyridinecarboxamides . These compounds can form primary aggregation processes through N–H⋯N or N–H⋯OC hydrogen bonds, with some forming unusual cyclic hydrogen-bonded assemblies . The presence of the fluorine atom can influence the molecular conformation and supramolecular aggregation due to its electronegativity and ability to participate in hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridine carboxamides are influenced by their molecular structure and the nature of their substituents. The crystal structure analyses reveal different aggregation processes, which can affect the compound's solubility and stability . The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, provide insights into the electronic properties of these compounds, which are relevant for understanding their reactivity and potential biological activity .
Applications De Recherche Scientifique
Fluorinated Compounds in Medical Diagnostics
Fluorinated compounds, such as fluorine-labeled imaging agents, have been extensively studied for their applications in medical diagnostics, especially in the imaging of amyloid plaques in Alzheimer's disease. The development of radioligands, like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, highlights the significant role of fluorinated compounds in enhancing diagnostic imaging techniques. These advances allow for early detection and monitoring of disease progression, offering insights into the pathophysiological mechanisms underlying conditions like Alzheimer's disease (Nordberg, 2007).
Fluorinated Compounds in Drug Synthesis and Modification
The synthesis and modification of drugs with fluorinated components are pivotal in medicinal chemistry, providing compounds with improved pharmacokinetic and pharmacodynamic properties. For instance, fluorination can significantly influence the metabolic stability, binding affinity, and bioavailability of pharmaceuticals. Studies on the synthesis of fluorinated pyrimidines and their role in cancer treatment, such as the use of 5-Fluorouracil and its derivatives, demonstrate the critical impact of fluorine substitution on therapeutic efficacy and selectivity (Gmeiner, 2020).
Environmental and Biological Applications
Fluorinated compounds also find applications in environmental and biological studies. For example, the microbial degradation of polyfluoroalkyl chemicals has been researched for understanding the environmental fate, biodegradability, and potential ecological impacts of these substances. Such studies are crucial for assessing the environmental persistence and toxicity of fluorinated pollutants, guiding the development of safer and more sustainable chemical practices (Liu & Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIOXDXWHIIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2542992.png)
![6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2542993.png)